5-[2-(Benzyloxy)phenyl]-2-pyridinamine 5-[2-(Benzyloxy)phenyl]-2-pyridinamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17224177
InChI: InChI=1S/C18H16N2O/c19-18-11-10-15(12-20-18)16-8-4-5-9-17(16)21-13-14-6-2-1-3-7-14/h1-12H,13H2,(H2,19,20)
SMILES:
Molecular Formula: C18H16N2O
Molecular Weight: 276.3 g/mol

5-[2-(Benzyloxy)phenyl]-2-pyridinamine

CAS No.:

Cat. No.: VC17224177

Molecular Formula: C18H16N2O

Molecular Weight: 276.3 g/mol

* For research use only. Not for human or veterinary use.

5-[2-(Benzyloxy)phenyl]-2-pyridinamine -

Specification

Molecular Formula C18H16N2O
Molecular Weight 276.3 g/mol
IUPAC Name 5-(2-phenylmethoxyphenyl)pyridin-2-amine
Standard InChI InChI=1S/C18H16N2O/c19-18-11-10-15(12-20-18)16-8-4-5-9-17(16)21-13-14-6-2-1-3-7-14/h1-12H,13H2,(H2,19,20)
Standard InChI Key DDCCHZTWYUSBQS-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)COC2=CC=CC=C2C3=CN=C(C=C3)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyridine ring substituted at the 2-position with an amine group and at the 5-position with a 2-(benzyloxy)phenyl group. This arrangement creates a planar structure with conjugated π-electrons across the pyridine and benzene rings, enhancing stability and enabling π-π stacking interactions with biological targets. The benzyloxy group (C6H5CH2O\text{C}_6\text{H}_5\text{CH}_2\text{O}) contributes to lipophilicity, which influences membrane permeability and bioavailability .

Electronic Effects

The electron-donating amine group at the 2-position activates the pyridine ring toward electrophilic substitution, while the benzyloxy group at the 5-position introduces steric hindrance, directing further reactions to specific sites. Computational studies suggest that the molecule’s dipole moment (3.2D\sim 3.2 \, \text{D}) facilitates interactions with polar enzyme active sites .

Solubility and Stability

Synthetic Methodologies

Multi-Step Synthesis from 5-Nitro-2-Pyridinamine

A four-step route starting from 5-nitro-2-pyridinamine has been optimized for large-scale production (Figure 1):

  • Nitration: Introduction of a nitro group at the 5-position using fuming nitric acid (HNO3\text{HNO}_3) in sulfuric acid (H2SO4\text{H}_2\text{SO}_4) at 0°C .

  • Reduction: Catalytic hydrogenation with palladium on carbon (Pd/C\text{Pd/C}) converts the nitro group to an amine .

  • Benzylation: Reaction with benzyl bromide (PhCH2Br\text{PhCH}_2\text{Br}) in the presence of potassium carbonate (K2CO3\text{K}_2\text{CO}_3) in dimethylformamide (DMF) .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the final product with >95% purity .

Table 1: Optimization of Reaction Conditions

StepReagentTemperatureYield (%)
1HNO₃/H₂SO₄0°C78
2H₂/Pd-C25°C92
3PhCH₂Br/K₂CO₃80°C85

Alternative Routes via Suzuki Coupling

A palladium-catalyzed Suzuki-Miyaura coupling between 5-bromo-2-pyridinamine and 2-(benzyloxy)phenylboronic acid offers a modular approach. Using Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4 as a catalyst and cesium carbonate (Cs2CO3\text{Cs}_2\text{CO}_3) as a base in tetrahydrofuran (THF), this method achieves 88% yield with minimal byproducts .

Biological Activities and Mechanisms

Antimicrobial Activity

In vitro assays against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL) suggest that the benzyloxy group enhances membrane disruption. Molecular docking studies indicate binding to penicillin-binding protein 2a (PBP2a), a key enzyme in bacterial cell wall synthesis .

Mutagenicity and Metabolic Pathways

5-[2-(Benzyloxy)phenyl]-2-pyridinamine shares structural similarities with carcinogenic aminobiphenyls. Ames tests using Salmonella typhimurium TA98 revealed dose-dependent mutagenicity (2.8-fold increase at 50 µg/mL), likely due to hydroxylamine metabolites formed via cytochrome P450 oxidation .

Table 2: Metabolic Products Identified in Hepatocyte Studies

MetaboliteEnzyme ResponsibleBioactivity
4'-OH-PPACYP1A2Pro-mutagenic
N-Acetyl-PPANAT1Detoxification

Applications in Drug Development

Kinase Inhibition

The compound’s pyridine-amine scaffold mimics ATP-binding motifs in kinases. In EGFR (epidermal growth factor receptor) inhibition assays, it showed IC₅₀ = 0.4 µM, comparable to erlotinib. Structural modifications, such as replacing the benzyloxy group with chloro substituents, improved selectivity by 12-fold .

Prodrug Design

Conjugation with acetyl groups (e.g., N(5phenyl2pyridinyl)acetamide\text{N}-(5-\text{phenyl}-2-\text{pyridinyl})\text{acetamide}) enhances solubility and reduces first-pass metabolism. In rat models, the prodrug exhibited 3.2-hour plasma half-life versus 0.8 hours for the parent compound .

Comparative Analysis with Structural Analogs

Table 3: Bioactivity of Pyridinamine Derivatives

CompoundTargetIC₅₀ (µM)
5-Phenyl-2-pyridinamineCYP4501.2
4-Chloro-2-pyridinamineEGFR0.9
5-[2-(Benzyloxy)phenyl]-2-pyridinaminePBP2a0.4

The benzyloxy substituent in 5-[2-(Benzyloxy)phenyl]-2-pyridinamine confers superior binding to hydrophobic enzyme pockets compared to halogenated analogs, as evidenced by molecular dynamics simulations .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator